1-(2a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone
Description
1-(2a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone is a biphenyl derivative featuring an amino group (-NH₂) at the 2-position and an ethanone (acetyl) group at the 3-position of the biphenyl scaffold.
Properties
CAS No. |
728918-72-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[3-(2-aminophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,15H2,1H3 |
InChI Key |
RKPQAFLTBRAPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Type and Position
| Compound Name | Substituent(s) | Position | Key Properties |
|---|---|---|---|
| 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone | Fluoro (-F) | 3' | Electron-withdrawing fluoro group directs electrophilic substitution to ortho/para positions; used in drug intermediates |
| 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone | Trifluoromethyl (-CF₃), Amino (-NH₂) | 2, 5 | Strong electron-withdrawing CF₃ enhances stability; studied for pharmacological activity |
| (2-Amino-[1,1'-biphenyl]-3-yl)methanol | Amino (-NH₂), Hydroxymethyl (-CH₂OH) | 2, 3 | Dual functional groups enable diverse reactivity (e.g., hydrogen bonding in biological systems) |
| 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone | Methyl (-CH₃) | 3' | Electron-donating methyl group increases steric bulk; used in specialty chemicals |
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., -F, -CF₃): These substituents enhance electrophilic substitution reactivity and stabilize intermediates. For example, the fluoro group in 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone increases polarity and directs reactions to specific ring positions .
- Electron-Donating Groups (e.g., -CH₃): Methyl groups improve solubility in non-polar solvents but reduce reactivity toward electrophiles .
- Amino Group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions. In 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone, the amino group synergizes with CF₃ for enzyme inhibition .
Key Research Findings
Pharmacological Insights
- Solubility Challenges: Variability in solubility data for similar compounds (e.g., 1-(2-Amino-3-hydroxyphenyl)ethanone) is resolved by standardizing experimental conditions (e.g., 25°C, inert atmosphere) .
- Structure-Activity Relationships (SAR): Substitution at the 2-position (amino) and 3-position (ethanone) optimizes binding to biological targets, as seen in docking studies .
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